molecular formula C12H13NO4 B13403273 2-(Hydroxy-(3-nitrophenyl)methyl)cyclopentanone

2-(Hydroxy-(3-nitrophenyl)methyl)cyclopentanone

Cat. No.: B13403273
M. Wt: 235.24 g/mol
InChI Key: NARLCEZIFIKPSE-UHFFFAOYSA-N
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Description

2-(Hydroxy-(3-nitrophenyl)methyl)cyclopentanone is an organic compound with the molecular formula C12H13NO4 and a molecular weight of 235.236 g/mol . This compound features a cyclopentanone ring substituted with a hydroxy group and a nitrophenyl group, making it a versatile molecule in organic synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxy-(3-nitrophenyl)methyl)cyclopentanone typically involves the condensation of cyclopentanone with 3-nitrobenzaldehyde in the presence of a base. The reaction proceeds through the formation of an intermediate aldol product, which is subsequently dehydrated to yield the final compound. Common bases used in this reaction include sodium hydroxide or potassium hydroxide, and the reaction is often carried out in an aqueous or alcoholic medium .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxy-(3-nitrophenyl)methyl)cyclopentanone can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-)

Major Products Formed

    Oxidation: Formation of 2-(Oxidized-(3-nitrophenyl)methyl)cyclopentanone

    Reduction: Formation of 2-(Hydroxy-(3-aminophenyl)methyl)cyclopentanone

    Substitution: Formation of various substituted cyclopentanone derivatives depending on the nucleophile used

Scientific Research Applications

2-(Hydroxy-(3-nitrophenyl)methyl)cyclopentanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Hydroxy-(3-nitrophenyl)methyl)cyclopentanone depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to various biochemical effects. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the nitro group can undergo reduction to form reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Hydroxy-(3-nitrophenyl)methyl)cyclopentanone is unique due to the presence of both hydroxy and nitrophenyl groups on the cyclopentanone ring

Properties

Molecular Formula

C12H13NO4

Molecular Weight

235.24 g/mol

IUPAC Name

2-[hydroxy-(3-nitrophenyl)methyl]cyclopentan-1-one

InChI

InChI=1S/C12H13NO4/c14-11-6-2-5-10(11)12(15)8-3-1-4-9(7-8)13(16)17/h1,3-4,7,10,12,15H,2,5-6H2

InChI Key

NARLCEZIFIKPSE-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)C1)C(C2=CC(=CC=C2)[N+](=O)[O-])O

Origin of Product

United States

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